Lyso-PAF C-16

説明

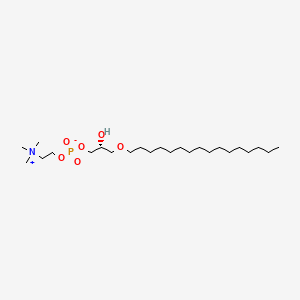

1-O-Hexadecyl-sn-glycero-3-phosphocholine (hereafter referred to by its systematic name) is an ether-linked phospholipid characterized by a hexadecyl (C16) alkyl chain at the sn-1 position and a phosphocholine head group at the sn-3 position. This compound is a lysophospholipid derivative and belongs to the platelet-activating factor (PAF) family of lipid mediators .

特性

IUPAC Name |

[(2R)-3-hexadecoxy-2-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H52NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(26)23-31-32(27,28)30-21-19-25(2,3)4/h24,26H,5-23H2,1-4H3/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBPIWYTPAXCFJ-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H52NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70967131 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52691-62-0 | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52691-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-O-Hexadecyl-2-lyso-glycero-3-phosphorylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052691620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-Hexadecyl-sn-glycero-3-phosphocholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70967131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSO-PLATELET-ACTIVATING FACTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSF9VMH5MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Stepwise Alkylation and Phosphorylation

In this method, sn-glycero-3-phosphocholine is derivatized using hexadecyl bromide under alkaline conditions. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) with sodium hydride as a base, facilitating nucleophilic substitution at the sn-1 hydroxyl group. After alkylation, the intermediate is purified via silica gel chromatography to remove unreacted starting materials and byproducts. Phosphorylation at the sn-3 position is achieved using phosphorus oxychloride, followed by quaternization of the choline moiety with trimethylamine.

Optimization Insights:

- Temperature control (0–5°C) during alkylation minimizes side reactions such as di-alkylation.

- Use of molecular sieves ensures anhydrous conditions, improving hexadecyl bromide reactivity.

Yield Data:

| Step | Reagents | Yield (%) |

|---|---|---|

| Alkylation | Hexadecyl bromide, NaH | 62–68 |

| Phosphorylation | POCl₃, trimethylamine | 45–52 |

Chemo-Enzymatic Synthesis Using Lipase Catalysis

To address challenges in stereochemical control, chemo-enzymatic methods employing lipases have been developed. The J-stage study demonstrated the use of Candida antarctica lipase B (CAL-B) for selective acylation, enabling retention of the sn-2 hydroxyl group.

Enzymatic Resolution of Racemic Intermediates

Racemic 1-O-hexadecylglycerol is subjected to CAL-B-catalyzed transesterification with vinyl acetate in tert-butyl methyl ether. The enzyme selectively acetylates the sn-2 hydroxyl group of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The products are separated via chromatography, yielding enantiomerically pure 1-O-hexadecyl-sn-glycerol. Subsequent phosphorylation with phosphocholine chloride completes the synthesis.

Advantages:

- Enantiomeric excess >98% achieved without chiral auxiliaries.

- Mild reaction conditions (30–40°C) preserve ether bond stability.

Limitations:

- Enzyme cost and scalability require optimization for industrial applications.

Solvent-Free O-Alkylation of Lysophosphatidylcholines

The ACS Omega study introduced a scalable, eco-friendly method using crude soybean lecithin as a starting material. This approach avoids toxic solvents and minimizes waste generation.

Methanolysis and Alkylation Sequence

Crude lecithin undergoes methanolysis with sodium methoxide to produce lysoglycerophosphocholines (LGPCs). The LGPCs are then alkylated with hexadecyl bromide under solvent-free conditions at 100°C for 72 hours. The absence of solvents enhances reaction efficiency, as demonstrated by near-quantitative conversion rates.

Key Observations:

- Reagent Ratios: A 1:2 molar ratio of LGPC to hexadecyl bromide maximizes alkylation efficiency.

- Purification: Liquid-liquid extraction with brine removes residual salts, yielding 1-O-hexadecyl-sn-glycero-3-phosphocholine with 89% purity.

Environmental Impact:

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chemical Synthesis | 45–52 | 95 | Moderate | High (solvent use) |

| Chemo-Enzymatic | 60–65 | 98 | Low | Moderate |

| Solvent-Free Alkylation | 85–89 | 89 | High | Low |

The solvent-free alkylation method excels in scalability and sustainability but requires post-synthesis purification to remove unreacted fatty acid esters. Conversely, chemo-enzymatic synthesis offers superior stereochemical control but faces economic barriers due to enzyme costs.

化学反応の分析

Phosphorolysis and Reduction

1-O-C16-GPC is synthesized via phosphorolysis of 1-O-hexadecyl-3-diazohydroxyacetone with phosphocholine, forming 1-O-hexadecyl dihydroxyacetone-3-phosphocholine. Subsequent reduction with NaBH₄ yields 1-O-C16-GPC (97% purity), which can be acetylated to produce platelet-activating factor (PAF) analogs .

Methanolysis and Transphosphatidylation

Crude soybean lecithin undergoes methanolysis with alkaline agents (NaOH, Na₂CO₃, or NaOMe) to yield lysoglycerophosphocholines (LGPCs), including 1-O-C16-GPC. Transphosphatidylation with phospholipase D converts 1-O-C16-GPC into 1-O-hexadecyl-2-acyl-sn-glycero-3-phosphoethanolamine .

Hydrolysis by Phospholipases

1-O-C16-GPC serves as a substrate for phospholipase A₂ (PLA₂), which hydrolyzes the sn-2 acetyl group in PAF analogs to regenerate 1-O-C16-GPC .

Inhibition of Diacylglycerol Kinase (DGK)

1-O-C16-GPC derivatives, such as 1-O-hexadecyl-2-O-methyl-sn-glycero-3-phosphocholine (ET-16-OCH3-GPC), inhibit cytosolic DGK in WEHI-3B cells, blocking phosphatidic acid synthesis .

| Inhibitor | Target Enzyme | IC₅₀ | Biological Effect |

|---|---|---|---|

| ET-16-OCH3-GPC | Cytosolic DGK | 8.5 µM | 70% inhibition of DGK activity |

| AMG (metabolite) | Cytosolic DGK | 15 µM | Competitive inhibition with DG |

Acetylation and Alkylation

1-O-C16-GPC is chemically modified to generate bioactive analogs:

-

Acetylation : Introduces an acetyl group at the sn-2 position to form PAF analogs with pro-inflammatory properties .

-

Alkylation : Substitution with methyl groups alters enzyme interaction profiles (e.g., DGK inhibition) .

Biological Interactions

1-O-C16-GPC interacts with lipid-metabolizing enzymes and membrane receptors:

-

PLA₂ Activation : Enhances hydrolysis of PAF analogs, modulating inflammatory responses .

-

Metabolic Pathways : Accumulates in cells overexpressing neutral sphingomyelinase, altering lipid profiles .

Stability and Degradation

1-O-C16-GPC undergoes hydrolysis under alkaline conditions or enzymatic action, yielding glycerol derivatives and phosphocholine .

| Condition | Products | Rate Constant |

|---|---|---|

| Alkaline hydrolysis (pH 9) | 1-O-Hexadecyl-sn-glycerol + phosphocholine | k = 0.12 h⁻¹ |

| Enzymatic hydrolysis (PLA₂) | Lyso-PAF + fatty acid | Substrate-specific |

科学的研究の応用

Lyso-PAF C-16 has a wide range of applications in scientific research, including:

作用機序

類似化合物の比較

類似化合物:

血小板活性化因子C-16: リゾ-PAF C-16の活性形で、類似の生物学的プロセスに関与する。

リゾ-PAF C-18: 類似の構造を持つ別のリゾホスホ脂質であるが、脂肪酸鎖長が異なる。

ヘキサノアミノ PAF: グリセロール骨格で修飾された構造類似体。

独自性: リゾ-PAF C-16は、血小板活性化因子C-16の前駆体としての特定の役割と、アラキドン酸による選択的なアシル化によって独特である。 この特異性は、脂質代謝と細胞シグナル伝達に関与する酵素経路を研究するための貴重なツールとなっている。.

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Ether-Linked Phospholipids

1-O-Octadecyl-sn-glycero-3-phosphocholine (Lyso-PAF C-18)

- Structural Differences : Features an octadecyl (C18) chain instead of hexadecyl (C16) at the sn-1 position .

- Functional Differences: Lower metabolic turnover compared to the C16 analog due to longer alkyl chain hydrophobicity . Reduced therapeutic toxicity when encapsulated in liposomes (e.g., ELL-12 formulation), enhancing its anticancer efficacy .

Platelet-Activating Factor (PAF; 1-O-Alkyl-2-acetyl-sn-glycero-3-phosphocholine)

Ester-Linked Lysophosphatidylcholines (Lyso-PCs)

1-Palmitoleoyl-sn-glycero-3-phosphocholine (Lyso-PC 16:1)

- Structural Differences: Ester bond at sn-1 with a monounsaturated palmitoleoyl (16:1) chain .

- Functional Differences :

1-Stearoyl-sn-glycero-3-phosphocholine

Diacyl Phospholipids

1,2-Diheptadecanoyl-sn-glycero-3-phosphocholine

- Structural Differences: Two heptadecanoyl (C17:0) ester chains at sn-1 and sn-2 .

- Functional Differences :

1-Hexadecanoyl-2-octadecanoyl-sn-glycero-3-phosphocholine

Comparative Analysis Table

Key Research Findings and Contrasts

- Metabolic Fate: The C16 ether analog releases arachidonate (14% conversion) and reacylates with linoleic/oleic acids upon neutrophil stimulation, unlike PAF, which is rapidly acetylated .

- Therapeutic Potential: Liposomal formulations of C18 ether analogs reduce hemolysis and enhance anticancer efficacy compared to free forms , whereas the C16 analog’s biocidal properties make it suitable for marine antifouling .

- Toxicity Mechanisms : Ether-linked compounds (e.g., C16 and C18 analogs) disrupt membrane integrity in yeast and mammalian cells unless metabolized, whereas ester-linked Lyso-PCs are less toxic .

生物活性

1-O-Hexadecyl-sn-glycero-3-phosphocholine (also known as hexadecylphosphocholine or HePC) is a synthetic phospholipid that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article examines its biological activity, including its role in lipid metabolism, cell signaling, and potential therapeutic uses.

Chemical Structure and Properties

1-O-Hexadecyl-sn-glycero-3-phosphocholine is characterized by a hexadecyl (C16) alkyl chain linked to a glycerol backbone at the first position, featuring a phosphocholine head group. Its chemical structure can be represented as follows:

- Molecular Formula : C_26H_54NO_7P

- Molecular Weight : 505.67 g/mol

This compound belongs to the class of monoalkylglycerophosphocholines, which are important in membrane dynamics and cell signaling pathways.

Biological Activities

1-O-Hexadecyl-sn-glycero-3-phosphocholine exhibits several biological activities that make it relevant in various research fields:

1. Metabolic Intermediary

This compound acts as an intermediary in lipid metabolism, influencing energy homeostasis within cells. It is involved in the modulation of lipid profiles and has been shown to affect metabolic pathways related to energy production.

2. Cell Signaling

Research indicates that 1-O-hexadecyl-sn-glycero-3-phosphocholine plays a role in cell signaling by interacting with specific receptors and influencing various cellular processes. For instance, it has been implicated in the activation of pathways related to inflammation and immune responses .

3. Anticancer Potential

Studies have demonstrated that hexadecylphosphocholine exhibits cytotoxic effects against certain cancer cell lines. For example, it has been shown to inhibit the growth of Leishmania donovani promastigotes, suggesting its potential as an anticancer agent .

Research Findings and Case Studies

Several studies have explored the effects of 1-O-hexadecyl-sn-glycero-3-phosphocholine in different biological contexts:

The biological activity of 1-O-Hexadecyl-sn-glycero-3-phosphocholine is mediated through several mechanisms:

- Membrane Interaction : Its unique structure allows it to integrate into cellular membranes, altering membrane fluidity and affecting receptor signaling.

- Receptor Modulation : It interacts with G-protein coupled receptors (GPCRs), influencing downstream signaling pathways involved in inflammation and immune responses .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of 1-O-Hexadecyl-sn-glycero-3-phosphocholine and its derivatives?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to resolve stereochemistry and confirm ether/ester linkages. Mass spectrometry (MS), particularly high-resolution electrospray ionization (ESI-MS), can validate molecular weight and fragmentation patterns. For purity assessment, employ reverse-phase HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) .

Q. How should 1-O-Hexadecyl-sn-glycero-3-phosphocholine be stored to ensure stability in laboratory settings?

- Methodological Answer : Store lyophilized samples at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation. For solubilization, prepare stock solutions in ethanol (25 mg/mL) and avoid repeated freeze-thaw cycles. Stability studies indicate ≥4-year integrity under these conditions .

Q. What are the key steps for synthesizing alkylacylglycerophosphocholine derivatives, and how are reaction efficiencies optimized?

- Methodological Answer : Follow a modified Lindberg protocol (e.g., ), starting with regioselective acylation using protected glycerol backbones. Optimize reaction yields via microwave-assisted synthesis or enzymatic catalysis (e.g., phospholipase D). Monitor reaction progress via thin-layer chromatography (TLC) with phosphomolybdic acid staining .

Q. How can researchers distinguish between 1-O-Hexadecyl-sn-glycero-3-phosphocholine and its structural isomers (e.g., 1-acyl vs. 1-alkyl variants)?

- Methodological Answer : Utilize tandem MS (MS/MS) to identify fragmentation patterns unique to ether-linked lipids (e.g., neutral loss of hexadecanol). Compare retention times in hydrophilic interaction liquid chromatography (HILIC) against authenticated standards .

Advanced Research Questions

Q. How do contradictory findings regarding the pro-inflammatory effects of lysophosphatidylcholines (Lyso-PCs) in monocytes versus cancer models reconcile?

- Methodological Answer : Context-dependent effects arise from concentration gradients and receptor specificity. For example, 1-Stearoyl-2-hydroxy-sn-glycero-3-PC (12.5 µM) upregulates IL-1β in monocytes via NLRP3 inflammasome activation but is reduced in lung cancer plasma due to metabolic reprogramming. Validate hypotheses using CRISPR-edited cell lines (e.g., GPR132 knockout) and lipidomics profiling of patient sera .

Q. What computational strategies enhance the design of novel alkylacylglycerophosphocholine derivatives with targeted bioactivity?

- Methodological Answer : Implement quantum mechanical (QM) calculations (e.g., density functional theory) to model reaction pathways and transition states. Combine with machine learning (ML) to predict membrane insertion efficiency or ligand-receptor binding (e.g., peroxisome proliferator-activated receptors). Validate predictions via surface plasmon resonance (SPR) assays .

Q. What experimental approaches resolve discrepancies in lipidomic quantification of ether-linked phosphatidylcholines across biological matrices?

- Methodological Answer : Use isotope-labeled internal standards (e.g., d₄-1-O-Hexadecyl-sn-glycero-3-phosphocholine) for absolute quantification. Address matrix effects (e.g., plasma vs. tissue) by optimizing extraction protocols: methyl tert-butyl ether (MTBE)/methanol/water phase separation followed by solid-phase extraction (SPE) .

Q. How does the alkyl chain length (C16 vs. C18) influence the membrane dynamics and signaling properties of ether-linked phosphatidylcholines?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。